2-Methyl-2-(2-methylpropyl)-1,3-dioxolane

Übersicht

Beschreibung

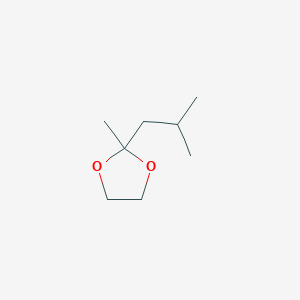

2-Methyl-2-(2-methylpropyl)-1,3-dioxolane: is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups and a 2-methylpropyl group attached to the dioxolane ring. It is a colorless liquid with a pleasant odor and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane typically involves the reaction of 2-methylpropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The use of efficient catalysts and separation techniques ensures the economic viability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Substituted dioxolanes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

MMD serves as an important intermediate in the synthesis of complex organic molecules. Its dioxolane ring structure contributes to its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.

Medicinal Chemistry

The compound has been explored as a precursor for pharmaceutical development. For instance, it can be modified to create prodrugs that enhance bioavailability and therapeutic efficacy. Research indicates that derivatives of MMD show promise in developing new antibiotics due to their antimicrobial properties.

Material Science

MMD is utilized in the preparation of specialty polymers and resins. Its unique solubility characteristics make it suitable for applications in coatings, inks, and adhesives. The compound's ability to act as a coalescing agent enhances the performance of these materials under various conditions .

Antimicrobial Activity

A study investigated the antimicrobial potential of MMD derivatives against Gram-positive bacteria. Results demonstrated significant antibacterial activity, suggesting its potential use in developing new antibiotic formulations.

Cytotoxicity Assessments

In vitro studies have shown that MMD can induce cytotoxic effects on specific cancer cell lines. The mechanism appears to involve the formation of reactive intermediates that interact with cellular macromolecules, leading to apoptosis. Further research is needed to elucidate the specific pathways involved.

Drug Development

MMD has been explored for its role in synthesizing pharmaceutical compounds that improve pharmacokinetic properties in preclinical models. Modifications to the chloromethyl group have been linked to enhanced drug efficacy and bioavailability.

Toxicological Considerations

While exploring the biological activity of MMD, it is crucial to assess its safety profile. Toxicological studies indicate that exposure to high concentrations may lead to skin irritation and respiratory issues upon inhalation or dermal contact. Occupational exposure limits (OELs) should be established based on comprehensive risk assessments to ensure safe handling in laboratory and industrial settings.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxolane: A simpler dioxolane without the methyl and 2-methylpropyl groups.

2-Methyl-1,3-dioxolane: Contains a single methyl group attached to the dioxolane ring.

2-Ethyl-2-(2-methylpropyl)-1,3-dioxolane: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane is unique due to the presence of both methyl and 2-methylpropyl groups, which impart specific chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications in various fields.

Biologische Aktivität

2-Methyl-2-(2-methylpropyl)-1,3-dioxolane is a compound that has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its unique dioxolane structure allows for diverse biological interactions, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a dioxolane ring, which contributes to its stability and reactivity. The presence of the methyl and isopropyl groups enhances its lipophilicity, potentially influencing its biological activity.

Research indicates that compounds with dioxolane structures can interact with biological molecules through nucleophilic attack, leading to the formation of covalent bonds. This interaction may alter the function of proteins or enzymes within biological systems, thereby affecting metabolic pathways and cellular processes.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of dioxolane derivatives. For instance, a study on related compounds revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating that this compound may possess similar properties .

Cytotoxicity and Antioxidant Activity

The cytotoxic effects of dioxolane derivatives have been investigated in various cancer cell lines. A study showed that extracts containing dioxolane structures exhibited cytotoxicity against HepG2 liver cancer cells, suggesting potential applications in cancer therapy . Additionally, antioxidant activity was assessed using the DPPH assay, where certain derivatives demonstrated significant free radical scavenging capabilities .

Case Study 1: Antimicrobial Activity

In a study involving marine-derived actinomycetes, a new dioxolane derivative was identified with notable antimicrobial activity. The crude extract was partially purified and tested against various pathogens, demonstrating effective inhibition of bacterial growth. This highlights the potential of dioxolane derivatives as sources of new antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focusing on the cytotoxic effects of dioxolane compounds revealed that specific derivatives could inhibit cell proliferation in HepG2 cells. The study measured cell viability using MTT assays and found that certain concentrations led to significant reductions in cell viability, indicating a dose-dependent response .

Data Tables

| Biological Activity | Compound | Tested Pathogen/Cell Line | Effect |

|---|---|---|---|

| Antimicrobial | This compound | Staphylococcus aureus | Significant inhibition |

| Cytotoxicity | Dioxolane Derivative | HepG2 (liver cancer) | Reduced viability |

| Antioxidant | Dioxolane Extract | DPPH Assay | High scavenging activity |

Eigenschaften

IUPAC Name |

2-methyl-2-(2-methylpropyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)6-8(3)9-4-5-10-8/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRDPBHMGKJNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(OCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339910 | |

| Record name | 1,3-Dioxolane, 2-methyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-08-7 | |

| Record name | 1,3-Dioxolane, 2-methyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.